1,1'-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene]
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Overview
Description
1,1’-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a propane-2,2-diyl core with two 4-(2,4,6-trinitrophenoxy)benzene groups attached, making it a highly substituted aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene] typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of phenol derivatives to introduce nitro groups, followed by the coupling of these intermediates with a propane-2,2-diyl core under controlled conditions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to ensure complete nitration and coupling.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to handle the exothermic nature of the reactions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene] undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while oxidation may produce nitroso compounds.
Scientific Research Applications
1,1’-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene] has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 1,1’-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene] exerts its effects involves interactions with various molecular targets. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The aromatic rings provide a platform for π-π interactions, which can affect the compound’s binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Propane-2,2-diyl)bis(2,6-dinitrophenol): Similar in structure but with fewer nitro groups.
4,4’-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]: Contains bromine atoms instead of nitro groups.
4,4’-(Propane-2,2-diyl)bis((allyloxy)benzene): Features allyloxy groups instead of nitrophenoxy groups.
Uniqueness
1,1’-(Propane-2,2-diyl)bis[4-(2,4,6-trinitrophenoxy)benzene] is unique due to its high degree of nitration, which imparts distinct chemical and physical properties
Properties
CAS No. |
56898-42-1 |
---|---|
Molecular Formula |
C27H18N6O14 |
Molecular Weight |
650.5 g/mol |
IUPAC Name |
1,3,5-trinitro-2-[4-[2-[4-(2,4,6-trinitrophenoxy)phenyl]propan-2-yl]phenoxy]benzene |
InChI |
InChI=1S/C27H18N6O14/c1-27(2,15-3-7-19(8-4-15)46-25-21(30(38)39)11-17(28(34)35)12-22(25)31(40)41)16-5-9-20(10-6-16)47-26-23(32(42)43)13-18(29(36)37)14-24(26)33(44)45/h3-14H,1-2H3 |
InChI Key |
HMCGSXOPOCSPOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C3=CC=C(C=C3)OC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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